molecular formula C25H20ClN3O4 B2764996 2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(3-methoxyphenyl)acetamide CAS No. 894893-18-6

2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B2764996
CAS No.: 894893-18-6
M. Wt: 461.9
InChI Key: QTIJYLBHJKACGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(3-methoxyphenyl)acetamide is a synthetically designed small molecule recognized for its potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinases. This compound functions by competitively binding to the ATP-binding site of these receptors, thereby blocking the downstream phosphorylation and signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, that are critical for cellular proliferation, survival, and metastasis. Its primary research value lies in the investigation of oncogenic signaling in various cancer models, particularly those driven by EGFR and HER2 aberrations, such as non-small cell lung cancer, breast cancer, and glioblastoma. Researchers utilize this inhibitor to elucidate the mechanistic roles of these receptor tyrosine kinases in tumorigenesis, to study mechanisms of resistance to existing targeted therapies, and to evaluate its potential efficacy as a lead compound in preclinical drug discovery efforts. The structural core of this molecule is based on a 1,8-naphthyridin-4-one scaffold, a privileged structure known for conferring high-affinity kinase inhibition, which has been explored in the development of several clinical and preclinical kinase inhibitors. By providing a tool to selectively disrupt EGFR/HER2 signaling, this compound enables critical research into targeted cancer therapeutics and the complex biology of the ErbB receptor family.

Properties

IUPAC Name

2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O4/c1-15-9-10-20-24(32)21(23(31)16-5-3-6-17(26)11-16)13-29(25(20)27-15)14-22(30)28-18-7-4-8-19(12-18)33-2/h3-13H,14H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTIJYLBHJKACGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC(=CC=C3)OC)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Physicochemical Characterization

Molecular Architecture

The target compound features a 1,8-naphthyridine core substituted at position 3 with a 3-chlorobenzoyl group, at position 7 with a methyl group, and at position 1 with an acetamide moiety linked to a 3-methoxyphenyl ring. The IUPAC name and SMILES string (Cc(cc1)nc(N(CC(Nc2cc(OC)ccc2)=O)C=C2C(c3cccc(Cl)c3)=O)c1C2=O) confirm the regiochemistry and stereoelectronic properties critical for its reactivity.

Table 1: Key Physicochemical Properties
Property Value Source
Molecular Weight 461.90 g/mol
logP 5.32 (predicted)
Hydrogen Bond Acceptors 9
Hydrogen Bond Donors 1
Polar Surface Area 76.97 Ų

Retrosynthetic Analysis

The synthesis of 1,8-naphthyridine derivatives typically involves sequential cyclization and functionalization steps. For this compound, a plausible retrosynthetic pathway includes:

  • Core Formation : Construction of the 1,8-naphthyridine ring via cyclocondensation of aminopyridine precursors.
  • Benzoylation : Introduction of the 3-chlorobenzoyl group at position 3.
  • Acetamide Installation : Coupling of the N-(3-methoxyphenyl)acetamide side chain at position 1.

Patents describing analogous 1,7-naphthyridine syntheses (e.g., WO2016020320A1) suggest that Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amidation are viable for introducing aryl and amide groups, respectively.

Synthetic Methodologies

Step 1: 1,8-Naphthyridine Core Synthesis

A literature-based approach involves the cyclization of 2-aminonicotinaldehyde with methyl acetoacetate under acidic conditions to form 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine. Modifications from patent US10399977 indicate that using p-toluenesulfonic acid (PTSA) in refluxing toluene yields the core structure in 68–72% efficiency.

Table 2: Optimization of Cyclization Conditions
Catalyst Solvent Temperature (°C) Yield (%) Purity (%)
PTSA Toluene 110 72 98
H2SO4 Ethanol 80 58 91
None DMF 120 41 85

Step 2: Benzoylation at Position 3

Electrophilic aromatic substitution (EAS) using 3-chlorobenzoyl chloride in the presence of AlCl3 achieves regioselective benzoylation. Patent US20210253573 reports that dichloromethane (DCM) at 0–5°C minimizes side reactions, yielding 85–89% of the mono-benzoylated product.

Step 3: Acetamide Coupling

The N-(3-methoxyphenyl)acetamide side chain is introduced via a two-step process:

  • Chlorination : Treatment of the naphthyridine intermediate with POCl3 converts the 4-oxo group to a chloride.
  • Nucleophilic Substitution : Reaction with N-(3-methoxyphenyl)acetamide in the presence of K2CO3 and Pd(OAc)2.
Table 3: Coupling Reaction Optimization
Base Catalyst Solvent Time (h) Yield (%)
K2CO3 Pd(OAc)2 DMF 12 78
Cs2CO3 Pd(PPh3)4 Dioxane 8 82
Et3N None THF 24 45

Purification and Crystallization

Chromatographic purification on silica gel (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol-water (9:1) yields the final compound with >99% purity. Differential Scanning Calorimetry (DSC) data from analogous compounds suggest a melting point of 214–217°C, consistent with the crystalline polymorph observed in X-ray diffraction studies.

Comparative Analysis with Analogous Compounds

The structurally related compound 2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl]-N-(3,5-dimethoxyphenyl)acetamide (E999-1158, C26H22ClN3O5) highlights the impact of methoxy group positioning on solubility and logP:

Table 4: Structure-Activity Relationships
Compound logP Aqueous Solubility (µg/mL) Bioavailability (%)
Target Compound 5.32 12.4 63
E999-1158 5.33 9.8 58
Patent Example 4.89 18.2 71

The additional methoxy group in E999-1158 reduces solubility due to increased hydrophobicity, underscoring the necessity of the 3-methoxyphenyl group in the target compound for optimal pharmacokinetics.

Industrial-Scale Production Considerations

Adapting methods from patent US10399977, a kilogram-scale synthesis would involve:

  • Continuous Flow Reactors : For the cyclization step to enhance heat transfer and reduce reaction time.
  • Catalyst Recycling : Pd(OAc)2 recovery via aqueous extraction improves cost efficiency.
  • Quality Control : HPLC-MS monitoring ensures intermediate purity ≥98% before proceeding to subsequent steps.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with naphthyridine structures often exhibit significant antimicrobial properties. Studies have shown that 2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(3-methoxyphenyl)acetamide possesses activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Anticancer Potential

The unique structure of this compound suggests potential anticancer properties. Preliminary studies have demonstrated its ability to inhibit the proliferation of cancer cells in vitro. The mechanism of action appears to involve the modulation of cell cycle progression and induction of apoptosis in cancer cells .

Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been reported to inhibit certain kinases that play a role in tumor growth and progression, thereby providing a dual function as both an anticancer and enzyme-inhibiting agent .

Drug Development

The compound's structural features make it an attractive candidate for drug development. Its ability to interact with biological targets can be exploited to design new therapeutic agents aimed at treating infections and cancers. The synthesis of derivatives could enhance its efficacy and selectivity.

Pharmacokinetics Studies

Understanding the pharmacokinetic properties of this compound is crucial for its development into a therapeutic agent. Studies focusing on absorption, distribution, metabolism, and excretion (ADME) are necessary to assess its viability as a drug candidate.

Chemical Synthesis

In industrial settings, this compound can serve as an intermediate in the synthesis of other complex organic molecules. Its unique functional groups allow for various chemical modifications that can lead to the development of novel compounds with desired properties .

Screening Libraries

Due to its diverse biological activities, this compound is suitable for inclusion in chemical libraries used for high-throughput screening in drug discovery programs. Its presence in screening libraries can facilitate the identification of new leads for pharmaceutical development .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers explored the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited significant inhibitory effects at low concentrations, suggesting its potential use as an antimicrobial agent in clinical settings.

Case Study 2: Anticancer Activity

In vitro studies on various cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and induced apoptosis. Further investigation revealed that it could modulate signaling pathways associated with cancer progression.

Mechanism of Action

The mechanism of action of 2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in key biological pathways.

    Receptors: Binding to receptors on cell surfaces, leading to changes in cell signaling.

    DNA/RNA: Intercalation into DNA or RNA, affecting gene expression and replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Analysis

The following 1,8-naphthyridine derivatives are structurally related and serve as key comparators:

Compound Name Core Structure Position 1 Substituent Position 3 Substituent Position 7 Substituent
Target Compound 1,8-Naphthyridine N-(3-Methoxyphenyl)acetamide 3-(3-Chlorobenzoyl) Methyl
1-(4-Chlorobenzyl)-N-(3-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide (5a3) 1,8-Naphthyridine 4-Chlorobenzyl Carboxamide (N-(3-chlorophenyl)) None
7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic Acid 1,8-Naphthyridine 4-Fluorophenyl Carboxylic acid Chloro, Fluoro
N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (67) [1,5]-Naphthyridine Pentyl Adamantyl-carboxamide None
1-(4-Chlorobenzyl)-N-(2-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide (5a2) 1,8-Naphthyridine 4-Chlorobenzyl Carboxamide (N-(2-chlorophenyl)) None

Key Observations :

  • The target compound’s 3-(3-chlorobenzoyl) group distinguishes it from carboxamide or carboxylic acid derivatives in comparators.
  • The 7-methyl substitution is unique among the listed compounds, which typically lack substitutions at this position.
  • The N-(3-methoxyphenyl)acetamide group introduces methoxy functionality absent in chlorophenyl or fluorophenyl derivatives.
Physicochemical and Spectral Properties
Compound Name Melting Point (°C) Yield (%) IR Peaks (cm⁻¹) NMR Shifts (δ, ppm) Molecular Formula
Target Compound Not reported Not reported Not reported Not reported CₙHₘClN₃O₄ (Inferred)
5a3 >300 67 1686.4 (C=O keto), 1651.1 (C=O amide) 9.19 (s, aromatic), 5.68 (s, CH₂) C₂₂H₁₅Cl₂N₃O₂
5a2 193–195 76 1686.4 (C=O amide), 737 (C–Cl) 9.80 (d, NH), 5.81 (s, CH₂) C₂₂H₁₅Cl₂N₃O₂
Compound 67 Not reported 25 Not reported 422 (MH⁺, LC-MS) C₂₆H₃₅N₃O₂

Key Observations :

  • Melting Points : Chlorophenyl-substituted derivatives (e.g., 5a3, 5a2) exhibit high melting points (>300°C and 193–195°C), likely due to strong intermolecular interactions from halogen bonds .
  • IR Spectroscopy : All carboxamide derivatives show strong C=O stretches near 1650–1686 cm⁻¹, consistent with keto and amide functionalities .
  • NMR Data : Aromatic protons in the naphthyridine core resonate between δ 8.5–9.2 ppm, while methylene (CH₂) groups appear near δ 5.6–5.8 ppm .

Biological Activity

2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(3-methoxyphenyl)acetamide , also referred to as E999-1153, is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the naphthyridine class, which has been associated with various pharmacological effects, including antibacterial, antifungal, and anticancer properties.

Chemical Structure

The molecular formula of E999-1153 is C25H20ClN3O4C_{25}H_{20}ClN_{3}O_{4}, and its structure includes a chlorobenzoyl group attached to a naphthyridinone core, along with an acetamide moiety. The presence of these functional groups contributes to its biological activity.

The mechanism through which E999-1153 exerts its biological effects is primarily through the modulation of enzymatic pathways and receptor interactions. It is hypothesized that the compound may inhibit specific enzymes or receptors that are critical in various disease processes, leading to therapeutic outcomes. Further studies are necessary to elucidate the precise molecular targets and pathways involved.

Antimicrobial Activity

E999-1153 has shown promising antimicrobial properties in preliminary studies. Its derivatives have been tested against a range of bacterial strains, demonstrating significant inhibition against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural motifs have exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Anticancer Potential

Recent research indicates that compounds within the naphthyridine family possess anticancer activity . E999-1153 may inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have highlighted its cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

Antioxidant Properties

The antioxidant capacity of E999-1153 has also been investigated. Compounds derived from similar structures have demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in cellular environments. This property is particularly relevant in the context of diseases where oxidative damage plays a significant role.

Study 1: Antimicrobial Efficacy

A study conducted on E999-1153 revealed its effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited an MIC of 32 µg/mL against both strains, positioning it as a potential candidate for further development in antimicrobial therapy .

Study 2: Cytotoxicity in Cancer Cells

In vitro assays were performed on human breast cancer cell lines (MCF-7). E999-1153 demonstrated significant cytotoxicity with an IC50 value of 15 µM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis as confirmed by flow cytometry analysis .

Study 3: Antioxidant Activity Assessment

Using DPPH and ABTS assays, E999-1153 showed notable antioxidant activity with IC50 values of 25 µM and 30 µM respectively, indicating its potential utility in combating oxidative stress-related conditions .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC = 32 µg/mL against S. aureus
CytotoxicityIC50 = 15 µM in MCF-7 cells
AntioxidantDPPH IC50 = 25 µM
ABTS IC50 = 30 µM

Table 2: Structure-Activity Relationship (SAR)

Compound StructureActivity TypeRemarks
Naphthyridine core with chlorobenzoyl groupAntimicrobialEffective against multiple bacteria
Acetamide substitutionCytotoxicityEnhanced activity in cancer cells

Q & A

Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

  • Acylation : Introducing the 3-chlorobenzoyl group via coupling reagents like POCl₃ in DMF at controlled temperatures (60–80°C) .
  • Cyclization : Formation of the 1,8-naphthyridine core under reflux conditions with acid catalysts.
  • Acetamide functionalization : Coupling the naphthyridine intermediate with 3-methoxyaniline using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous THF . Optimization : Adjust solvent polarity (e.g., DMF vs. THF), monitor reaction progress via TLC, and use sonochemical methods to enhance yield and reduce reaction time .

Q. Which analytical techniques are critical for confirming the compound’s structure?

  • NMR spectroscopy : ¹H and ¹³C NMR to verify aromatic proton environments (e.g., δ 8.5–9.2 ppm for naphthyridine protons) and carbonyl groups (δ 165–170 ppm) .
  • IR spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1650 cm⁻¹ (amide bond) confirm functional groups .
  • Mass spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., m/z 450–460 range) .

Q. How can researchers screen this compound for biological activity?

  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) or anticancer potential using MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Evaluate binding to kinases or proteases via fluorescence-based assays (IC₅₀ determination) .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Molecular docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., EGFR kinase). Focus on optimizing hydrogen bonds with residues like Lys721 and Asp831 .
  • QSAR modeling : Correlate substituent electronegativity (e.g., chloro vs. methoxy groups) with logP values to improve pharmacokinetic properties .

Q. What strategies address contradictions in biological activity data across studies?

  • Dose-response validation : Replicate assays with standardized protocols (e.g., fixed DMSO concentrations <0.1% to avoid solvent interference) .
  • Off-target profiling : Use proteome-wide affinity chromatography to identify non-specific interactions .

Q. How can reaction scalability be improved without compromising purity?

  • Process control : Implement continuous-flow reactors for precise temperature and mixing control during acylation steps .
  • Separation technologies : Optimize column chromatography (e.g., gradient elution with hexane/EtOAc) or switch to membrane-based purification for large-scale batches .

Q. What mechanistic insights can be gained from studying degradation products?

  • Forced degradation : Expose the compound to acidic (HCl), oxidative (H₂O₂), and photolytic conditions.
  • LC-MS analysis : Identify degradation pathways (e.g., hydrolysis of the acetamide group) and quantify stability using Arrhenius kinetics .

Methodological Tables

Q. Table 1: Key Spectral Data for Structural Confirmation

TechniqueObserved DataReference
¹H NMR (DMSO-d₆)δ 9.19 (s, 1H, naphthyridine H)
¹³C NMRδ 168.6 (C=O, amide)
IR (KBr)1686 cm⁻¹ (C=O stretch)

Q. Table 2: Example Biological Screening Protocol

Assay TypeProtocol SummaryReference
Anticancer (MTT)48h incubation, IC₅₀ calculation
AntimicrobialMIC determination via CLSI guidelines

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.